Branching-Induced Solvent Extraction Selectivity Shift: sec-Butyl vs. n-Butyl H-Phosphonates
In actinide solvent-extraction systems, the branched-chain di-sec-butyl H-phosphonate (DsBHP) exhibits an unexpected neutral extractant mechanism, in marked contrast to the acidic extraction behavior of its linear n-butyl isomer (DBHP). This mechanistically divergent behavior—confirmed by distribution ratio (D) measurements for U(VI) and Am(III) across 0.01–8 M HNO₃ [1]—is attributed to steric hindrance at the secondary carbon that suppresses enol tautomer formation and strengthens P=O···H hydrogen bonding, as validated by DFT calculations [1].
| Evidence Dimension | Extraction mechanism & distribution ratio (D) for U(VI)/Am(III) |
|---|---|
| Target Compound Data | Di-sec-butyl H-phosphonate (DsBHP): neutral extractant behavior; D values at 0.01–8 M HNO₃ reported [1] |
| Comparator Or Baseline | Di-n-butyl H-phosphonate (DBHP): acidic extractant behavior; D values at 0.01–8 M HNO₃ reported [1] |
| Quantified Difference | Qualitatively distinct extraction mechanism (neutral vs. acidic) with differing D-value trends across the HNO₃ concentration range |
| Conditions | Liquid-liquid extraction; ²³³U (α-tracer) and ²⁴¹Am (γ-tracer); HNO₃ concentration 0.01–8 M; T = 298 K |
Why This Matters
For procurement in nuclear-fuel-cycle or lanthanide/actinide separation applications, the sec-butyl branching uniquely confers neutral extractant character with different acid dependency, enabling separation schemes unattainable with the n-butyl isomer.
- [1] Chandrasekar, A.; Ghanty, T. K.; Brahmmananda Rao, C. V. S.; Sundararajan, M.; Sivaraman, N. Remarkable Structural Effects on the Complexation of Actinides with H-Phosphonates: A Combined Experimental and Quantum Chemical Study. Dalton Trans. 2018, 47 (11), 3841–3850. View Source
